molecular formula C22H19BrN4 B2488280 7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477240-67-8

7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2488280
CAS No.: 477240-67-8
M. Wt: 419.326
InChI Key: BIAQCDZUEMTETC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine family, a class of fused heterocycles with structural similarities to purine nucleobases. Its core structure consists of a pyrrole ring fused to a pyrimidine ring, substituted at positions 4, 5, and 7 with a pyrrolidin-1-yl group, phenyl, and 4-bromophenyl moieties, respectively.

Properties

IUPAC Name

7-(4-bromophenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4/c23-17-8-10-18(11-9-17)27-14-19(16-6-2-1-3-7-16)20-21(24-15-25-22(20)27)26-12-4-5-13-26/h1-3,6-11,14-15H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAQCDZUEMTETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromophenyl and phenyl groups through substitution reactions. The pyrrolidin-1-yl group is then introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the activity of specific kinases involved in cancer progression, such as RET (rearranged during transfection) kinases. The inhibition of RET has been linked to reduced cell proliferation in various cancer cell lines, making these compounds promising candidates for targeted cancer therapies .

Kinase Inhibition

The compound has been identified as a potent inhibitor of LIM kinases (Limk), which play crucial roles in cytoskeletal dynamics and cellular signaling. Inhibitors like 7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have shown selectivity against other kinases such as ROCK and JNK, providing insights into their potential therapeutic applications in diseases characterized by aberrant kinase activity .

Antibacterial Properties

Some studies have explored the antibacterial potential of pyrrolo[2,3-d]pyrimidine derivatives against resistant strains of bacteria such as Streptococcus pneumoniae. The modification of the compound's structure can enhance its antibacterial efficacy, making it a candidate for developing new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several chemical transformations including nucleophilic substitutions and coupling reactions. Understanding the structure-activity relationship is essential for optimizing its biological activity. For example, variations in the substituents on the pyrrolo[2,3-d]pyrimidine ring can significantly affect its potency and selectivity against specific biological targets .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives inhibit RET kinases leading to reduced proliferation in cancer cells.
Study BKinase InhibitionShowed selective inhibition of LIM kinases with IC50 values indicating high potency against ROCK and JNK.
Study CAntibacterial ActivityReported significant antibacterial effects against resistant strains with modifications enhancing efficacy.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogs and their substituent differences are summarized in Table 1.

Compound Name R4 R5 R7 Molecular Weight Key Interactions
Target Compound Pyrrolidin-1-yl Phenyl 4-Bromophenyl ~442.3 g/mol C–H···π, π–π stacking (predicted)
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl 4-Chlorophenyl 4-Methylphenyl 388.72 g/mol C–H···π (Type III), π–π (4.39 Å)
5-(4-Bromophenyl)-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Ketone (C=O) 4-Bromophenyl Phenyl 370.16 g/mol Hydrogen bonding (N–H···O)
7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Phenylpiperazin-1-yl Phenyl 3-Methylphenyl 445.57 g/mol Enhanced solubility, bulkier R4

Key Observations:

  • R4 Substitutions: The pyrrolidin-1-yl group (target compound) allows for moderate conformational flexibility and participation in C–H···π interactions.
  • R7 Effects: Bromine (target compound) vs. chlorine () alters electronic density and van der Waals interactions due to differences in atomic size (Br: 1.85 Å, Cl: 1.75 Å) and polarizability.

Crystallographic and Supramolecular Features

The closest analog, 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine , exhibits two independent molecules (A and B) in the asymmetric unit. Key structural findings include:

  • C–H···π Interactions: All four interactions are Type III (distance ~3.2–3.6 Å), stabilizing molecular packing without direct A-B interactions .
  • π–π Stacking: In molecule B, centroid distances of 4.390 Å along the [100] direction enhance stability, absent in molecule A .
  • Pyrrolidine Conformation: Semi-chair conformation with pseudorotation parameters (χ = 72.5° for A, 73.6° for B) .

This could reduce π–π stacking efficiency compared to the chloro analog.

Biological Activity

7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activity. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties, particularly in oncology and infectious disease treatments. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrN4, with a molecular weight of approximately 405.32 g/mol. The compound's structure includes a bromophenyl group and a pyrrolidinyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The binding affinity to various enzymes and receptors can lead to the inhibition of critical biological pathways. For instance, it has been shown to inhibit certain kinases implicated in cancer progression, thereby disrupting cell signaling pathways essential for tumor growth and survival.

Biological Activity Overview

Research has demonstrated that this compound exhibits promising activity against various cancer cell lines. Notably:

  • Anticancer Activity : In studies evaluating its efficacy against lung cancer cell lines (A549), cervical cancer (HeLa), and breast cancer (MCF-7), the compound demonstrated IC50 values ranging from 0.38 μM to 0.66 μM, indicating potent anticancer properties compared to standard treatments like Cabozantinib .
  • Selectivity : The compound showed low cytotoxicity against normal human liver cells (LO2), suggesting a favorable therapeutic window .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) on the terminal phenyl rings significantly enhances biological activity. For example, substituents such as 2-Cl and 4-CF3 have been identified as beneficial for improving the potency of the compound against cancer cell lines .

Case Studies and Experimental Findings

Several key studies highlight the biological activity of this compound:

  • In Vitro Studies : A series of derivatives were synthesized based on the pyrrolo[2,3-d]pyrimidine scaffold, leading to the identification of compounds with enhanced potency against various cancer types. The most promising derivative exhibited significant apoptosis-inducing effects in treated cells .
  • Kinase Inhibition : Research focused on the inhibition of RET kinase—a target in several cancers—showed that derivatives of this compound could effectively inhibit both wild-type and mutant forms of RET, demonstrating potential for treating RET-driven malignancies .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
Anticancer ActivityA549 (Lung Cancer)0.66
Anticancer ActivityHeLa (Cervical Cancer)0.38
Anticancer ActivityMCF-7 (Breast Cancer)0.44
Kinase InhibitionRET KinaseLow nM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodology :

  • Step 1 : Start with halogenated pyrrolo[2,3-d]pyrimidine precursors (e.g., 4-chloro-5-ethyl derivatives) as intermediates. Use NaH in DMF for alkylation or nucleophilic substitution reactions to introduce the pyrrolidin-1-yl group .
  • Step 2 : Bromophenyl and phenyl groups are typically introduced via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous THF at 80–100°C .
  • Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative TLC. Confirm purity via HPLC (>95%) and NMR .

Q. How is the structural elucidation of this compound performed?

  • Methodology :

  • X-ray crystallography : Resolve the fused pyrrolo-pyrimidine core and substituent orientations. Analyze dihedral angles (e.g., bromophenyl twist: ~32.6°) and π-π stacking interactions (3.5–3.8 Å distances) .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆). Key signals include pyrrolidine N–H (~11.8 ppm) and aromatic protons (7.0–8.0 ppm). Use HSQC and HMBC for connectivity .
  • Mass spectrometry : Validate molecular weight via HRMS (e.g., m/z 456.08 for [M+H]⁺) .

Q. What initial biological activity screening approaches are recommended?

  • Methodology :

  • Kinase inhibition assays : Test IC₅₀ values against tyrosine kinases (e.g., LCK) using ATP-competitive assays. Compare with reference inhibitors (e.g., Pyrazolo[3,4-d]pyrimidine derivatives) .
  • Antimicrobial screening : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Reference β-lactam derivatives for activity benchmarks .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to assess electrophilicity and nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation tendencies or protein-binding conformations.
  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., LCK PDB: 3LCK). Prioritize residues (e.g., Lys273, Glu281) for mutagenesis .

Q. What are the challenges in optimizing reaction yields and purity?

  • Methodology :

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates (e.g., azide intermediates in tetrazole formation). Adjust stoichiometry of NaN₃ to avoid byproducts .
  • Purification : Triturate crude products with MTBE to remove unreacted starting materials. Optimize gradient elution in HPLC (C18 column, acetonitrile/water) for >99% purity .
  • Scale-up : Address exothermic reactions (e.g., NaH-mediated alkylation) by controlled addition under N₂. Use flow chemistry for safer handling .

Q. How does crystallographic analysis inform intermolecular interactions?

  • Methodology :

  • Crystal packing : Identify weak C–H∙∙∙Br (3.2–3.5 Å) and C–H∙∙∙N (2.8–3.1 Å) interactions stabilizing the lattice. Use Mercury software to visualize R₂²(8) motifs .
  • Thermal ellipsoids : Analyze anisotropic displacement parameters to assess rotational freedom of the bromophenyl group.
  • Hirshfeld surfaces : Map contact contributions (e.g., H∙∙∙H, H∙∙∙Br) to quantify non-covalent interactions .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Replace bromophenyl with electron-deficient (e.g., 3,5-dibromo) or electron-rich (e.g., 4-methoxy) groups. Synthesize via Ullmann coupling or SNAr reactions .
  • Scaffold modification : Introduce pyrazole or morpholine rings at the 4-position. Assess solubility via LogP calculations (ACD/Percepta) .
  • Biological testing : Compare IC₅₀ shifts in kinase assays. Use CoMFA or QSAR models to correlate substituent effects with activity .

Q. What are the mechanisms behind nucleophilic substitution in related compounds?

  • Methodology :

  • Kinetic studies : Monitor Cl⁻ displacement (e.g., 4-chloro to 4-azido) via ¹H NMR kinetics. Determine rate constants (k) under varying temperatures and solvents .
  • Isotopic labeling : Use ¹⁵N-labeled NaN₃ to track azide incorporation. Confirm via HRMS isotopic patterns .
  • Theoretical analysis : Calculate transition-state energies (IRC) for SN2 pathways. Compare with experimental Eyring plots .

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